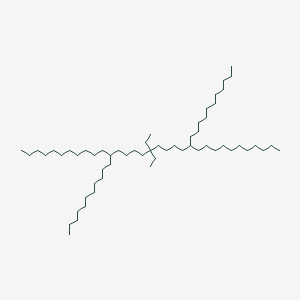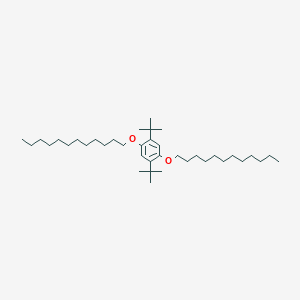
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is an organic compound with a complex structure, characterized by the presence of tert-butyl groups and dodecyloxy chains attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene typically involves the alkylation of a benzene derivative. The process begins with the preparation of 1,4-dihydroxy-2,5-di-tert-butylbenzene, which is then subjected to etherification with dodecyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug delivery systems due to its stability and lipophilicity.
Industry: Utilized in the production of specialty polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of 1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s bulky tert-butyl groups and long dodecyloxy chains contribute to its ability to interact with hydrophobic regions of proteins and cell membranes, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
1,4-Di-tert-butyl-2,5-dimethoxybenzene: Similar structure but with methoxy groups instead of dodecyloxy chains.
2,5-Di-tert-butyl-1,4-benzoquinone: An oxidized form with quinone functionality.
1,4-Di-tert-butylbenzene: Lacks the dodecyloxy chains, making it less lipophilic.
Uniqueness
1,4-DI-Tert-butyl-2,5-bis(dodecyloxy)benzene is unique due to its long dodecyloxy chains, which impart significant lipophilicity and stability. This makes it particularly useful in applications requiring hydrophobic interactions and stability under various conditions.
Properties
CAS No. |
70544-43-3 |
|---|---|
Molecular Formula |
C38H70O2 |
Molecular Weight |
559.0 g/mol |
IUPAC Name |
1,4-ditert-butyl-2,5-didodecoxybenzene |
InChI |
InChI=1S/C38H70O2/c1-9-11-13-15-17-19-21-23-25-27-29-39-35-31-34(38(6,7)8)36(32-33(35)37(3,4)5)40-30-28-26-24-22-20-18-16-14-12-10-2/h31-32H,9-30H2,1-8H3 |
InChI Key |
UTDPKYNOBNAZMC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC(=C(C=C1C(C)(C)C)OCCCCCCCCCCCC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


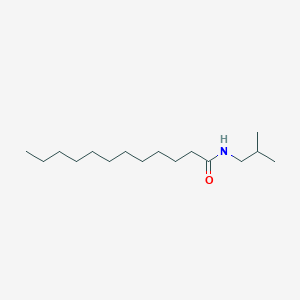

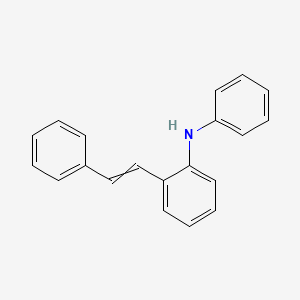
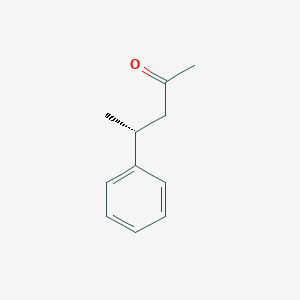
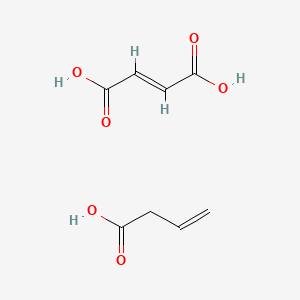
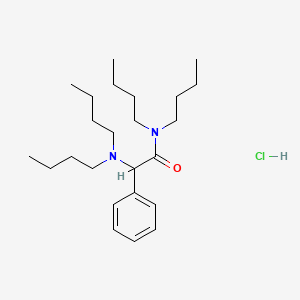
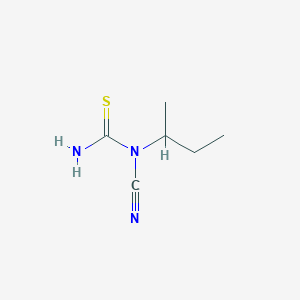
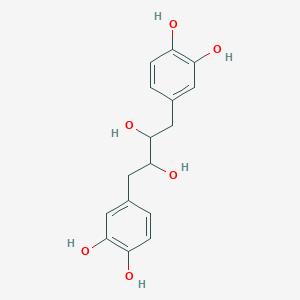
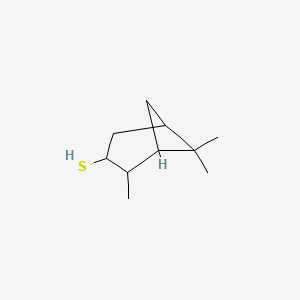
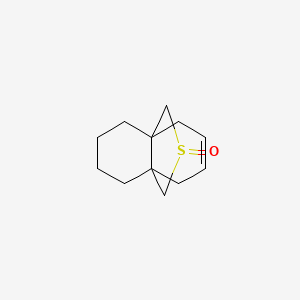
![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)

